molecular formula C15H19NO4S2 B2431976 4-ethoxy-N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzenesulfonamide CAS No. 1351658-85-9

4-ethoxy-N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzenesulfonamide

Cat. No.: B2431976
CAS No.: 1351658-85-9
M. Wt: 341.44
InChI Key: ZLMIGOSTDAPDGL-UHFFFAOYSA-N
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Description

4-ethoxy-N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzenesulfonamide is a complex organic compound that features a sulfonamide group, a thiophene ring, and an ethoxy group

Properties

IUPAC Name

4-ethoxy-N-(2-hydroxy-2-thiophen-2-ylpropyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4S2/c1-3-20-12-6-8-13(9-7-12)22(18,19)16-11-15(2,17)14-5-4-10-21-14/h4-10,16-17H,3,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLMIGOSTDAPDGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NCC(C)(C2=CC=CS2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzenesulfonamide typically involves multi-step organic reactions. One common approach is to start with the thiophene derivative, which undergoes a series of reactions including sulfonation, alkylation, and hydrolysis to introduce the necessary functional groups.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the sulfonamide group can produce amines.

Scientific Research Applications

Medicinal Chemistry

4-ethoxy-N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzenesulfonamide has garnered attention as a potential drug candidate due to its biological activities:

  • Antimicrobial Activity : Research indicates that related sulfonamides exhibit significant antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli. For example, derivatives have shown minimum inhibitory concentrations (MICs) ranging from 15.625 μM to 125 μM, suggesting effectiveness in inhibiting bacterial growth.
CompoundTarget BacteriaMIC (μM)
Compound AS. aureus15.625
Compound BE. coli62.5

The mechanism of action often involves inhibition of essential bacterial enzymes or proteins, disrupting cellular processes like protein synthesis or cell wall formation.

  • Anticancer Properties : Emerging studies suggest anticancer activity through inhibition of pathways involved in tumorigenesis. For instance, sulfonamide derivatives can inhibit carbonic anhydrases (CAs), crucial for tumor growth and metastasis. In vitro assays have demonstrated IC50 values as low as 43 nM for certain derivatives.

Enzyme Inhibition Studies

The compound's structure allows it to interact with various enzymes:

  • α-Glucosidase Inhibition : Similar sulfonamides have been assessed for their ability to inhibit α-glucosidase, an enzyme linked to Type 2 diabetes management.
  • Acetylcholinesterase Inhibition : The potential for treating neurodegenerative diseases like Alzheimer's disease has been explored through inhibition of acetylcholinesterase.

Industrial Applications

This compound can be utilized in the production of specialized materials:

  • Polymers and Coatings : Its unique chemical properties make it suitable for developing polymers with specific functionalities.

Case Studies

  • Antibacterial Activity Study : A recent study evaluated a series of benzenesulfonamide derivatives against clinical isolates of S. aureus, revealing that the most active compound exhibited an MIC of 15.625 μM, outperforming standard antibiotics like ampicillin.
  • Anticancer Evaluation : Investigations focused on the inhibition of hCA IX and hCA XII by sulfonamide derivatives demonstrated potent anticancer activity with IC50 values indicating effective inhibition.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The thiophene ring can also participate in π-π interactions with aromatic residues in proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    4-ethoxy-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)benzenesulfonamide: Similar structure but with an ethyl group instead of a propyl group.

    4-ethoxy-N-(2-hydroxy-2-(furan-2-yl)propyl)benzenesulfonamide: Similar structure but with a furan ring instead of a thiophene ring.

Uniqueness

4-ethoxy-N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzenesulfonamide is unique due to the presence of the thiophene ring, which can impart specific electronic properties and reactivity. This makes it distinct from similar compounds with different heterocyclic rings or alkyl groups.

Biological Activity

4-ethoxy-N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzenesulfonamide is a sulfonamide compound that has garnered interest for its potential biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on various research findings.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Sulfonamide Linkage : The reaction of benzenesulfonyl chloride with an amine derivative forms the sulfonamide bond.
  • Introduction of the Ethoxy Group : Ethanol is used in an etherification reaction to introduce the ethoxy group.
  • Thiophene Integration : The thiophene ring is incorporated through nucleophilic substitution reactions, which can involve thiophene derivatives reacting with the hydroxypropyl linker.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antibacterial activity. For instance, derivatives with similar structures have shown potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentrations (MICs) for these compounds often range from 15.625 μM to 125 μM, indicating their effectiveness in inhibiting bacterial growth.

Compound Target Bacteria MIC (μM)
Compound AS. aureus15.625
Compound BE. coli62.5

The mechanism by which these compounds exert their antimicrobial effects often involves inhibition of essential bacterial enzymes or proteins, leading to disrupted cellular processes such as protein synthesis or cell wall formation . Notably, some studies have highlighted that these compounds can selectively inhibit bacterial topoisomerases without affecting human isoforms, suggesting a potential for reduced toxicity in therapeutic applications .

Anticancer Activity

Emerging studies suggest that this compound may also possess anticancer properties. In vitro assays have demonstrated that related sulfonamides can inhibit the growth of cancer cell lines by targeting specific pathways involved in tumorigenesis . For example, compounds have been shown to inhibit carbonic anhydrases (CAs), which are implicated in tumor growth and metastasis.

Case Studies

  • Study on Antibacterial Activity : A recent study evaluated a series of benzenesulfonamide derivatives against clinical isolates of S. aureus. The most active compound exhibited an MIC of 15.625 μM, significantly outperforming standard antibiotics like ampicillin .
  • Anticancer Evaluation : Another investigation focused on the inhibition of hCA IX and hCA XII by sulfonamide derivatives, revealing IC50 values as low as 43 nM, indicating potent anticancer activity .

Q & A

Q. What are the key synthetic routes for preparing 4-ethoxy-N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzenesulfonamide?

The synthesis involves three critical steps:

  • Sulfonamide linkage formation : Reacting benzenesulfonyl chloride with an amine derivative (e.g., 2-hydroxy-2-(thiophen-2-yl)propylamine) under basic conditions (e.g., triethylamine) to form the sulfonamide bond.
  • Ethoxy group introduction : Etherification of the benzene ring using ethanol and a dehydrating agent.
  • Thiophene integration : A nucleophilic substitution reaction to attach the thiophene ring to the hydroxypropyl linker.
    Purification via column chromatography and structural validation using NMR and mass spectrometry (MS) are essential for confirming purity and integrity .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR elucidate the structure, including substituent positions on the benzene and thiophene rings.
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns.
  • Infrared (IR) Spectroscopy : Identifies functional groups (e.g., sulfonamide S=O stretches at ~1150–1350 cm⁻¹, hydroxyl O-H bands at ~3200–3600 cm⁻¹).
  • X-ray Crystallography : Resolves 3D molecular conformation and intermolecular interactions in crystalline form (e.g., hydrogen bonding) .

Advanced Research Questions

Q. How can computational chemistry optimize the synthesis and reaction pathways?

  • Quantum Mechanical Calculations : Density Functional Theory (DFT) predicts reaction intermediates, transition states, and activation energies. For example, modeling nucleophilic substitution steps can identify steric or electronic barriers.
  • Machine Learning (ML) : Training ML models on reaction databases (e.g., PubChem) to predict optimal solvents, temperatures, and catalysts. This reduces trial-and-error experimentation.
  • Reaction Path Search Tools : Tools like GRRM or AFIR map potential energy surfaces to identify low-energy pathways for thiophene integration or sulfonamide bond formation .

Q. How do structural modifications (e.g., thiophene vs. furan substitution) alter bioactivity?

  • Structure-Activity Relationship (SAR) Studies :
    • Thiophene vs. Furan : Thiophene’s sulfur atom enhances π-π stacking with aromatic residues in enzyme active sites, while furan’s oxygen reduces electron density, weakening binding.
    • Hydroxypropyl Linker : Modifying chain length or stereochemistry (R/S configuration) impacts solubility and target engagement.
  • Experimental Validation : Competitive binding assays (e.g., SPR or ITC) quantify affinity changes, while molecular dynamics simulations assess conformational stability in target pockets .

Q. How can researchers resolve contradictions in reported biological activities?

  • Orthogonal Assays : Cross-validate enzymatic inhibition data with cell-based assays (e.g., cytotoxicity or gene expression profiling) to distinguish direct target effects from off-target interactions.
  • Meta-Analysis : Statistically aggregate data from multiple studies to identify trends (e.g., IC50 variability due to assay conditions).
  • Crystallographic Studies : Co-crystallization with target proteins (e.g., carbonic anhydrase) reveals binding modes and clarifies mechanistic discrepancies .

Methodological Frameworks

Q. What strategies improve yield in multi-step syntheses?

  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions.
  • Catalyst Screening : Transition-metal catalysts (e.g., Pd/C for hydrogenation) or organocatalysts (e.g., DMAP for acylations) accelerate rate-limiting steps.
  • In-Line Analytics : Use PAT (Process Analytical Technology) tools like FTIR or HPLC monitoring to detect intermediates and adjust conditions dynamically .

Q. How is the thiophene ring’s electronic contribution quantified in drug-receptor interactions?

  • DFT Calculations : Compute Mulliken charges or electrostatic potential maps to identify electron-rich regions.
  • Pharmacophore Modeling : Map thiophene’s aromatic and sulfur features to complementary regions in receptor binding sites.
  • Experimental Probes : Synthesize analogs with electron-withdrawing/donating substituents (e.g., nitro or methoxy groups) and compare binding affinities .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.